molecular formula C26H27N3O2 B251425 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

Katalognummer B251425
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: CQJHOTOHIPMENX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide, also known as BRL-15572, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.

Wirkmechanismus

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide acts as a selective antagonist of the dopamine D3 receptor and the serotonin 5-HT1A receptor. By blocking these receptors, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide modulates the activity of dopamine and serotonin in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is involved in mood regulation. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide in lab experiments is its selectivity for dopamine D3 and serotonin 5-HT1A receptors, which allows for more precise modulation of these neurotransmitters. However, one limitation of using N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide is its relatively low potency compared to other compounds that target these receptors.

Zukünftige Richtungen

There are several future directions for research involving N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide. One potential area of research is its potential therapeutic applications in neurological disorders such as schizophrenia, depression, and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide and its potential interactions with other neurotransmitter systems. Finally, the development of more potent analogs of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide could lead to the development of more effective therapies for neurological disorders.

Synthesemethoden

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-benzoylphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in various neurological disorders.

Eigenschaften

Molekularformel

C26H27N3O2

Molekulargewicht

413.5 g/mol

IUPAC-Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C26H27N3O2/c1-19-12-13-22(18-20(19)2)25(30)27-23-10-6-7-11-24(23)28-14-16-29(17-15-28)26(31)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3,(H,27,30)

InChI-Schlüssel

CQJHOTOHIPMENX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.